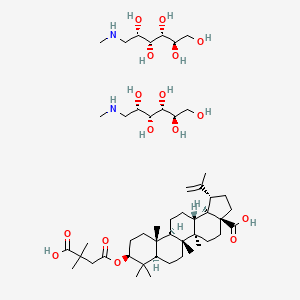

Bevirimat dimeglumine

Description

Properties

CAS No. |

823821-85-8 |

|---|---|

Molecular Formula |

C50H90N2O16 |

Molecular Weight |

975.3 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C36H56O6.2C7H17NO5/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41);2*4-13H,2-3H2,1H3/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-;2*4-,5+,6+,7+/m000/s1 |

InChI Key |

TXIOIJSYWOLKNU-FLQODOFBSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Synonyms |

3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid

The betulinic acid derivative forms the acidic moiety of bevirimat dimeglumine. The synthesis begins with betulinic acid, a naturally occurring pentacyclic triterpenoid. Succinylation at the C-3 hydroxyl group introduces the 3′,3′-dimethylsuccinyl side chain via esterification under anhydrous conditions. Key reaction parameters include:

-

Catalyst : 4-Dimethylaminopyridine (DMAP) or N,N′-dicyclohexylcarbodiimide (DCC)

-

Solvent : Dichloromethane or tetrahydrofuran

-

Temperature : 0–25°C for 12–48 hours

Post-reaction purification involves silica gel chromatography to isolate the esterified product, yielding >85% purity before salt formation.

Dimeglumine Salt Formation

The free acid undergoes salt formation with N-methyl-D-glucamine (meglumine) in a 1:2 molar ratio. Critical steps include:

-

Neutralization : Dissolving the acid in ethanol or methanol, followed by dropwise addition of meglumine in aqueous solution.

-

Precipitation : Adjusting pH to 7.0–9.0 using sodium hydroxide or hydrochloric acid to induce crystallization.

-

Isolation : Vacuum filtration and washing with cold ethanol to remove unreacted components.

Table 1: Optimization of Salt Formation Conditions

Solid-State Formulation Strategies

Crystalline Polymorphs

This compound exhibits polymorphism, with Form I and Form II characterized by distinct X-ray diffraction patterns:

Table 2: XRPD Peaks for Crystalline Forms

| Form | 2θ Angles (°) ±0.2° | Relative Intensity |

|---|---|---|

| I | 5.6, 11.3, 16.9, 19.7, 22.4 | Strong, sharp |

| II | 6.1, 12.5, 18.2, 20.1, 23.8 | Moderate, broad |

Form I demonstrates superior thermodynamic stability, making it the preferred polymorph for long-term storage. Crystallization conditions for Form I include:

Amorphous Dispersion

To enhance solubility, amorphous this compound is prepared via spray drying or quench cooling:

-

Spray Drying : 15% w/v solution in ethanol/water (70:30) fed at 5 mL/min, inlet temperature 120°C, outlet 60°C.

-

Quench Cooling : Melt at 180°C followed by rapid cooling (-40°C) to prevent recrystallization.

Liquid Oral Formulation Development

Solvent System Optimization

The patent US20100216751A1 details a ternary solvent system to prevent gelation and ensure bioavailability:

Table 3: Composition of Stable Liquid Formulation

| Component | Concentration Range (w/v%) | Function |

|---|---|---|

| Propylene Glycol | 26–38 | Primary solubilizer |

| Ethanol | 10–15 | Co-solvent |

| Glycerin | 10–17 | Viscosity modifier |

| Phosphate Buffer | 20–31 (0.2 M, pH 7.9) | pH stabilization |

| Xylitol | 4–7 | Sweetener |

| Menthol/Mint | 0.4–0.7/0.1–0.8 | Palatability enhancer |

Polymer Stabilization

Incorporating hydroxypropyl methylcellulose (HPMC) at 0.5–2.0% w/v retards gelation in simulated gastric fluid (SGF) by 48 hours. The mechanism involves polymer adsorption onto drug micelles, preventing aggregation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase method using a C18 column (150 × 4.6 mm, 3.5 µm) achieves baseline separation:

Thermal Analysis

Differential scanning calorimetry (DSC) of Form I shows a sharp endotherm at 187°C (ΔH = 152 J/g), while the amorphous form exhibits a glass transition at 65°C.

Stability and Bioavailability

Accelerated Stability Testing

Formulations stored at 40°C/75% RH for 6 months showed:

Pharmacokinetic Profiling

In cynomolgus monkeys, the optimized liquid formulation (12.5 mg/mL free acid equivalent) achieved:

-

Cₘₐₓ : 1.8 µg/mL at 4 hours

-

AUC₀–₂₄ : 22.4 µg·h/mL

-

Relative Bioavailability : 3.2-fold higher than unformulated drug.

Scale-Up and Manufacturing

Crystallization at Pilot Scale

A 50-kg batch of Form I employed:

Lyophilization for Amorphous Product

Spray-dried powder blended with mannitol (1:1 ratio) and lyophilized to enhance stability:

Regulatory and Pharmacological Considerations

Chemical Reactions Analysis

Types of Reactions: Bevirimat undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Introduction of functional groups such as dimethylsuccinyl at specific positions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Dimethylsuccinic anhydride.

Major Products: The major product formed from these reactions is bevirimat, with its enhanced anti-HIV activity due to the presence of the dimethylsuccinyl side chain .

Scientific Research Applications

Chemistry: Used as a model compound for studying the synthesis and modification of betulinic acid derivatives.

Biology: Investigated for its effects on viral maturation and replication processes.

Medicine: Explored as a potential therapeutic agent for the treatment of HIV infections.

Industry: Potential use in the development of novel antiviral drugs.

Mechanism of Action

Bevirimat exerts its effects by specifically inhibiting the cleavage of the capsid protein from the spacer peptide 1 (SP1) in the HIV Gag polyprotein . This inhibition prevents the maturation of HIV particles, leading to the production of non-infectious viral particles . The molecular target of bevirimat is the Gag polyprotein, and the pathway involved is the inhibition of protease-mediated cleavage .

Comparison with Similar Compounds

Clinical Profile :

- Tolerability : In clinical trials, bevirimat dimeglumine was generally well-tolerated, with adverse events (AEs) such as headache (6–24%) and dizziness (0–24%) reported .

- Efficacy Limitations : Despite favorable safety, its antiviral activity was suboptimal in patients harboring gag polymorphisms, leading to discontinuation of further development .

Structural and Functional Comparisons

Table 1: Key Characteristics of this compound and Analogous Compounds

| Compound | Target(s) | Resistance Profile | Clinical Stage |

|---|---|---|---|

| This compound | CA-SP1 cleavage site, MHR region | >450-fold loss in IC50 against V370A mutant | Phase II (discontinued) |

| LPTs* | Multi-target (exact sites unclear) | No loss in IC50 against V370A mutant | Preclinical |

| MPC-9055 | HIV-1 maturation (undisclosed) | Undetermined | Early-stage development |

| MPC-461359 | HIV-1 maturation (undisclosed) | Undetermined | Early-stage development |

*LPTs: Lipid-polymeric conjugates with multitarget activity .

Key Findings :

- Resistance Mechanisms : Bevirimat’s efficacy is compromised by natural gag polymorphisms (e.g., V370A), whereas LPTs retain potency against resistant strains due to their multitarget mechanism .

Clinical and Preclinical Advancements

- LPTs : Demonstrated IC50 values of 0.8–1.2 μM against both wild-type and bevirimat-resistant HIV-1, outperforming bevirimat (IC50 > 450 μM against V370A mutants) .

- MPC-9055/461359: Limited data available, but these compounds represent next-generation maturation inhibitors under investigation for improved resistance profiles .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing and characterizing Bevirimat dimeglumine in preclinical studies?

- Methodological Answer: Synthesis of this compound requires rigorous adherence to protocols for purity validation, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For characterization, provide crystallographic data (e.g., X-ray diffraction) and mass spectrometry to confirm molecular structure (C₃₆H₅₆O₆·2C₇H₁₇NO₅, CAS 823821-85-8) . Experimental sections should detail solvent systems, reaction conditions, and purification steps, with supporting information (SI) for reproducibility .

Q. How can researchers design clinical trials to evaluate Bevirimat’s efficacy against HIV-1 while controlling for viral resistance mutations?

- Methodological Answer: Use randomized controlled trials (RCTs) with stratified patient cohorts based on viral genotype (e.g., gag cleavage site mutations). Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with viral load reduction. Reference FDA guidelines for antiretroviral trial design and incorporate blinding to minimize bias .

Q. What in vitro assays are most reliable for assessing Bevirimat’s maturation inhibition activity?

- Methodological Answer: Employ pseudovirus-based assays with luciferase reporters to quantify HIV-1 capsid maturation inhibition. Validate results using electron microscopy to visualize immature capsid accumulation. Include positive controls (e.g., known maturation inhibitors) and negative controls (solvent-only) to ensure assay specificity .

Advanced Research Questions

Q. How can conflicting data on Bevirimat’s clinical efficacy in patients with gag polymorphisms be resolved?

- Methodological Answer: Perform meta-analyses of Phase II/III trials, stratifying patients by gag mutation profiles (e.g., V362I, H358P). Use multivariate regression to adjust for covariates like baseline viral load and adherence. Cross-validate findings with in vitro resistance assays to establish genotype-phenotype correlations .

Q. What advanced imaging or spectroscopic techniques can quantify Bevirimat’s biodistribution in lymphoid tissue reservoirs?

- Methodological Answer: Adapt gadolinium-based contrast agent (GBCA) methodologies, such as dynamic contrast-enhanced MRI (DCE-MRI), using radiolabeled Bevirimat analogs (e.g., ¹⁸F-PET tracers). Optimize signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) via region-of-interest (ROI) analysis in lymphoid tissue .

Q. How do stability differences between this compound and its analogs impact long-term storage and bioavailability?

- Methodological Answer: Conduct accelerated stability studies under ICH guidelines (25°C/60% RH) with HPLC monitoring of degradation products. Compare partition coefficients (logP) and plasma protein binding rates to predict bioavailability. Reference physicochemical stability data from linear GBCAs (e.g., gadobenate dimeglumine) for methodology .

Q. What statistical approaches are optimal for analyzing rare adverse events (e.g., hypersensitivity) in Bevirimat trials?

- Methodological Answer: Apply Fisher’s exact test or logistic regression to compare adverse event rates between treatment arms. For rare events (<5% incidence), use Bayesian hierarchical models to account for small sample sizes. Reference gadolinium contrast agent safety studies for outlier detection frameworks (e.g., Dixon test) .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies between in vitro potency and clinical outcomes for Bevirimat?

- Methodological Answer: Reconcile discrepancies by modeling tissue penetration barriers (e.g., blood-brain barrier) using microdialysis or in silico PBPK models. Validate with ex vivo lymphoid tissue explant studies to measure drug penetration .

Q. What strategies ensure reproducibility of Bevirimat’s antiviral activity across laboratories?

- Methodological Answer: Standardize cell lines (e.g., MT-4 lymphocytes), viral strains (e.g., HIV-1 IIIB), and assay conditions (e.g., serum concentration). Publish raw data and analysis scripts in SI, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.